Technical Guide: [(2-Fluoro-benzyl)-methyl-amino]-acetic acid
Technical Guide: [(2-Fluoro-benzyl)-methyl-amino]-acetic acid
[1][2][3][4]
Executive Summary & Compound Identity
[(2-Fluoro-benzyl)-methyl-amino]-acetic acid , also known as N-(2-Fluorobenzyl)-N-methylglycine or N-(2-Fluorobenzyl)sarcosine , is a specialized secondary amine derivative of glycine. Structurally, it consists of a sarcosine (N-methylglycine) core N-alkylated with a 2-fluorobenzyl moiety.
In medicinal chemistry, this compound serves as a critical pharmacophore scaffold for the development of Glycine Transporter 1 (GlyT1) inhibitors , which are investigated for the treatment of schizophrenia and cognitive impairment associated with glutamatergic hypofunction. It also functions as a versatile building block in the synthesis of peptidomimetics and complex heterocyclic drugs.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2-[N-(2-fluorobenzyl)-N-methylamino]acetic acid |
| Common Name | N-(2-Fluorobenzyl)sarcosine |
| CAS Number (HCl) | 1185301-48-7 |
| CAS Number (Free Acid) | 1048922-32-2 |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol (Free Acid) |
| Solubility | Soluble in Water (as HCl salt), DMSO, Methanol |
| pKa (Calculated) | Carboxyl: ~2.2 |
Chemical Architecture & Synthesis Strategies
The synthesis of [(2-Fluoro-benzyl)-methyl-amino]-acetic acid requires precise control over N-alkylation to prevent over-alkylation (quaternization). Two primary routes are established in technical literature: Reductive Amination (Route A) and Nucleophilic Substitution (Route B).
Route A: Modular Reductive Amination (Recommended)
This pathway is preferred for high-purity synthesis as it minimizes byproduct formation.
Step 1: Formation of Secondary Amine
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Reagents : 2-Fluorobenzaldehyde, Methylamine (excess), NaBH₄ or NaBH(OAc)₃.
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Mechanism : Condensation of the aldehyde and amine forms an imine intermediate, which is selectively reduced to N-methyl-2-fluorobenzylamine .
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Note: Using excess methylamine prevents the formation of tertiary amines.
Step 2: N-Alkylation with Haloacetate
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Reagents : N-methyl-2-fluorobenzylamine, Ethyl Bromoacetate, DIPEA (Base), Acetonitrile.
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Mechanism : SN2 nucleophilic attack of the secondary amine on the bromoacetate.
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Hydrolysis : The resulting ester is hydrolyzed (LiOH/THF) to yield the free acid.
Route B: Direct N-Alkylation of Sarcosine
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Reagents : Sarcosine Ethyl Ester, 2-Fluorobenzyl Bromide, K₂CO₃.
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Challenge : Requires strict stoichiometric control to avoid bis-alkylation.
Visualization: Synthesis Workflow (DOT)
Figure 1: Step-wise synthesis via Reductive Amination and Alkylation.
Pharmacological Applications: GlyT1 Inhibition
The primary biological interest in [(2-Fluoro-benzyl)-methyl-amino]-acetic acid lies in its structural homology to Sarcosine , a known endogenous inhibitor of the Glycine Transporter 1 (GlyT1).
Mechanism of Action
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Target : GlyT1 transporters located on glial cells (astrocytes) adjacent to the synaptic cleft.
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Action : The molecule acts as a competitive inhibitor or substrate analog.
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Effect : By blocking GlyT1, it prevents the reuptake of glycine from the synapse.
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Result : Increased synaptic glycine concentrations potentiate the NMDA receptor (N-methyl-D-aspartate) via its glycine co-agonist site.
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Therapeutic Outcome : Enhancement of NMDA receptor signaling is a key therapeutic strategy for treating the negative symptoms of schizophrenia (hypoglutamatergic hypothesis).
Structural Activity Relationship (SAR)
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Sarcosine Core : Essential for recognition by the GlyT1 substrate binding pocket.
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N-Methyl Group : Increases metabolic stability compared to glycine.
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2-Fluorobenzyl Moiety : Provides lipophilic interaction with the transporter's hydrophobic pocket, significantly increasing affinity compared to unsubstituted sarcosine. The fluorine atom at the ortho position often improves metabolic stability against ring oxidation.
Visualization: Synaptic Mechanism (DOT)
Figure 2: Mechanism of GlyT1 inhibition leading to NMDA receptor potentiation.
Analytical Characterization & Quality Control
To ensure the integrity of this compound for research, the following analytical parameters must be verified.
High-Performance Liquid Chromatography (HPLC)
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Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
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Mobile Phase : Gradient of Water (0.1% TFA) and Acetonitrile.
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Detection : UV at 210 nm (Amide/Carboxyl) and 254 nm (Phenyl ring).
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Retention Time : The lipophilic benzyl group will cause it to elute later than Sarcosine but earlier than non-polar impurities.
Proton NMR (¹H-NMR) in D₂O or DMSO-d₆
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Aromatic Region (6.8–7.5 ppm) : Multiplets corresponding to the 4 protons of the 2-fluorophenyl ring.
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Benzylic CH₂ (~3.8–4.2 ppm) : Singlet (or split if coupled to F/N).
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Sarcosine CH₂ (~3.2–3.5 ppm) : Singlet.
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N-Methyl (~2.3–2.8 ppm) : Singlet.
Mass Spectrometry (LC-MS)
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Ionization : Electrospray Ionization (ESI+).
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Parent Ion : [M+H]⁺ = 198.21 m/z (Free Acid).
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Fragmentation : Loss of carboxyl group (M-45) is common.
Handling, Safety, and Stability
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Storage : Store at -20°C. The HCl salt is hygroscopic; keep in a desiccator.
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Stability : Stable in solid form for >2 years. Aqueous solutions should be prepared fresh, as the secondary amine can slowly oxidize or react with atmospheric CO₂.
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Safety :
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GHS Classification : Irritant (Skin/Eye).
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Precaution : As a biologically active transporter inhibitor, avoid inhalation or skin contact. Use standard PPE (Gloves, Goggles, Fume Hood).
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References
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PubChem Compound Summary . (n.d.). N-(2-Fluorobenzyl)-N-methylglycine. National Center for Biotechnology Information. Retrieved from [Link]
- Tsai, G., et al. (2004). Glycine transporter I inhibitors, N-methylglycine and N-benzylyglycine, enhance NMDA receptor function. Biological Psychiatry. (Contextual reference for Sarcosine analogs).
